molecular formula C9H9N3O4 B14811205 5-Cyclopropoxy-3-nitropicolinamide

5-Cyclopropoxy-3-nitropicolinamide

Cat. No.: B14811205
M. Wt: 223.19 g/mol
InChI Key: PTDPEMRKAKCZGA-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-nitropicolinamide is an organic compound with the molecular formula C9H9N3O4 It is a derivative of picolinamide, featuring a cyclopropoxy group and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-nitropicolinamide typically involves the nitration of 5-cyclopropoxypyridine followed by the introduction of the amide group. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring. The resulting nitro compound is then reacted with an appropriate amine under suitable conditions to form the picolinamide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-nitropicolinamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired oxidation state and product.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Cyclopropoxy-3-aminopicolinamide.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-nitropicolinamide would depend on its specific application and the biological or chemical system it interacts with. Generally, the nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity and specificity towards molecular targets. The amide group can also play a role in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-5-nitropicolinamide: Similar structure but with different positioning of functional groups.

    5-Nitropicolinamide: Lacks the cyclopropoxy group.

    3-Nitropicolinamide: Lacks the cyclopropoxy group and has the nitro group in a different position.

Uniqueness

5-Cyclopropoxy-3-nitropicolinamide is unique due to the presence of both the cyclopropoxy and nitro groups on the picolinamide scaffold. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

5-cyclopropyloxy-3-nitropyridine-2-carboxamide

InChI

InChI=1S/C9H9N3O4/c10-9(13)8-7(12(14)15)3-6(4-11-8)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13)

InChI Key

PTDPEMRKAKCZGA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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